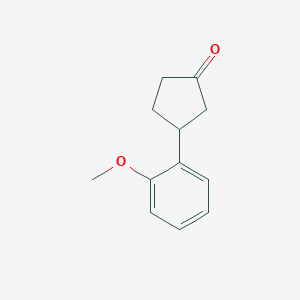
3-(2-Methoxyphenyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methoxyphenyl)cyclopentanone” is a type of organic compound. It is likely to be a cyclic ketone, given its name and the general structure of cyclopentanones .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to consist of a five-membered ring (cyclopentanone) with a carbonyl (C=O) group attached, and a methoxyphenyl group attached at the 3rd position .Chemical Reactions Analysis
Cyclopentanones can undergo a variety of chemical reactions. For instance, they can form explosive peroxides when exposed to air for a prolonged period . They can also participate in cycloaddition reactions .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Organophosphorus Compounds Reactions : Studies have demonstrated that cyclopentanone, a component structurally similar to 3-(2-Methoxyphenyl)cyclopentanone, can react with certain reagents to form various compounds like trithiaphosphorines and thioketones (Scheibye et al., 1982).
- Microwave-Irradiated Synthesis : Cyclopentanone has been used in microwave-irradiated synthesis processes to create compounds like bis(substituted benzylidene) cyclopentanones (Zheng et al., 1997).
- Arylation Reaction with Enamines : A study has shown that cyclopentanone can be arylated using certain reagents, providing a route to compounds like 2-(4-methoxyphenyl)cyclopentanone (May & Pinhey, 1982).
- Synthesis of Chalcones : Cyclopentanone derivatives are used in the synthesis of chalcones, which are analyzed for their structural effects and thermal decomposition kinetics (Manikandan et al., 2016).
Pharmaceutical and Biological Applications
- Synthesis of Biologically Active Compounds : Cyclopentanone-based compounds are involved in the synthesis of various biologically active materials, including antinociceptive agents (Mazzocchi & Kim, 1982).
- Cyclopentanone in Photocrosslinkable Polymers : Cyclopentanone derivatives like bis(hydroxyphenyl)cyclopentanone are essential for producing photocrosslinkable polymers used in photoresist and photolithographic applications (Borden, 1978).
Structural and Analytical Studies
- Structural Analysis via X-ray Diffraction : Cyclopentanone derivatives have been analyzed through X-ray diffraction to understand their molecular structure and conformation (Nierlich et al., 1994).
- Analytical Characterization : Compounds structurally related to this compound have been characterized using various techniques like GC-MS, NMR, and diode array detection for analytical purposes (De Paoli et al., 2013).
Safety and Hazards
Cyclopentanones can pose potential risks. They are classified as potential eye irritants and may cause skin irritation upon prolonged contact. Moreover, inhalation of their vapors might lead to respiratory discomfort. Therefore, appropriate safety measures should be taken when handling cyclopentanones, including the use of proper personal protective equipment .
Mécanisme D'action
Target of Action
The primary targets of 3-(2-Methoxyphenyl)cyclopentanone are currently unknown. This compound is a derivative of cyclopentanone , which is used as an intermediate in the production of various pharmaceuticals, biologicals, insecticides, and rubber chemicals . .
Mode of Action
As a derivative of cyclopentanone, it may share some of the parent compound’s chemical properties and interactions . .
Biochemical Pathways
Cyclopentanone, a related compound, is involved in various chemical reactions, but the specific pathways influenced by this compound remain unknown .
Pharmacokinetics
As a derivative of cyclopentanone, it may share some of the parent compound’s pharmacokinetic properties . .
Result of Action
Some curcumin analogues, which share structural similarities with this compound, have been shown to inhibit cell proliferation and induce apoptosis in human colon cancer cells . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, cyclopentanone, a related compound, is expected to exist almost entirely in the vapor phase in ambient air due to its vapor pressure . .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-5-3-2-4-11(12)9-6-7-10(13)8-9/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUCCUJQVSNBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

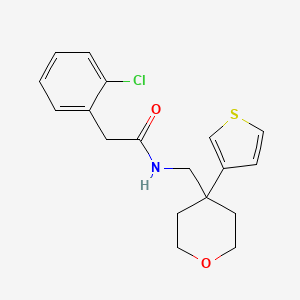
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2846736.png)

![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)
![N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide](/img/structure/B2846741.png)

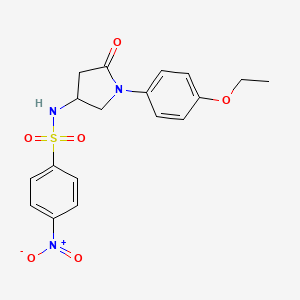
![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
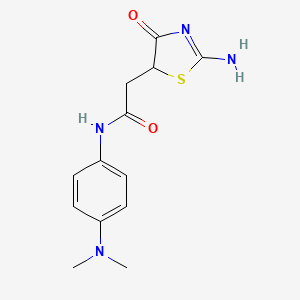
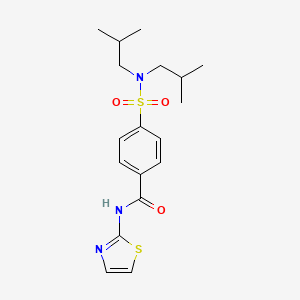
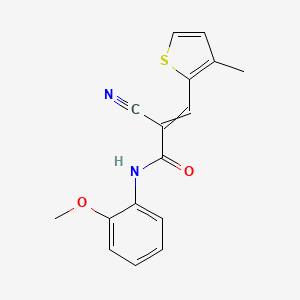
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)